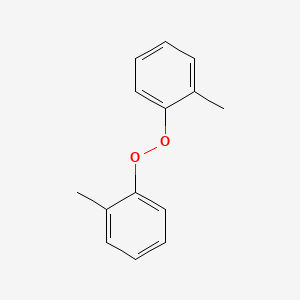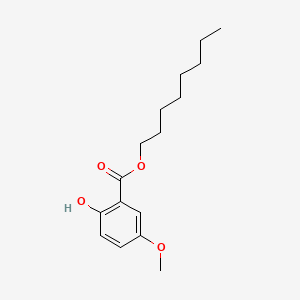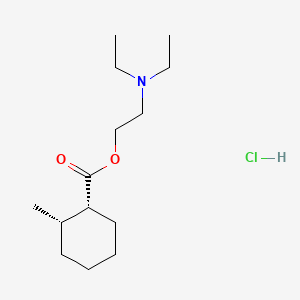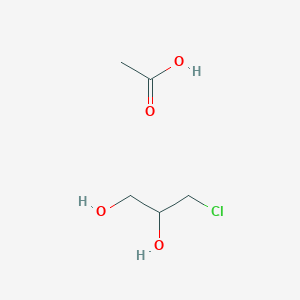
N-(2-Ethylhexylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Ethylhexylidene)hydroxylamine is an organic compound with the molecular formula C8H17NO. It contains a hydroxylamine functional group, which is known for its reactivity and versatility in various chemical reactions. This compound is characterized by the presence of an oxime group, which is an aliphatic derivative of hydroxylamine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-Ethylhexylidene)hydroxylamine can be synthesized through the reaction of 2-ethylhexanal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction scheme is as follows:
2-Ethylhexanal+Hydroxylamine Hydrochloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Ethylhexylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to primary amines.
Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso compounds.
Reduction: Primary amines.
Substitution: Various substituted hydroxylamines.
Aplicaciones Científicas De Investigación
N-(2-Ethylhexylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of oximes and other nitrogen-containing compounds.
Biology: Investigated for its potential role in biological pathways involving nitrogen metabolism.
Medicine: Explored for its potential therapeutic applications due to its reactivity with biological molecules.
Industry: Utilized in the production of polymers, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Ethylhexylidene)hydroxylamine involves its reactivity with various nucleophiles and electrophiles. The oxime group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxylamine: A simpler analogue with the formula NH2OH.
N,N-Dimethylhydroxylamine: A derivative with two methyl groups attached to the nitrogen.
N,N-Diethylhydroxylamine: A derivative with two ethyl groups attached to the nitrogen.
Uniqueness
N-(2-Ethylhexylidene)hydroxylamine is unique due to its aliphatic oxime structure, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. Its specific structure allows for targeted applications in various fields, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
34612-83-4 |
|---|---|
Fórmula molecular |
C8H17NO |
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
N-(2-ethylhexylidene)hydroxylamine |
InChI |
InChI=1S/C8H17NO/c1-3-5-6-8(4-2)7-9-10/h7-8,10H,3-6H2,1-2H3 |
Clave InChI |
IYFCZUKVNNVJIJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


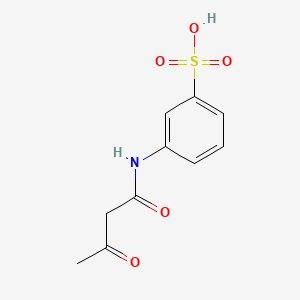
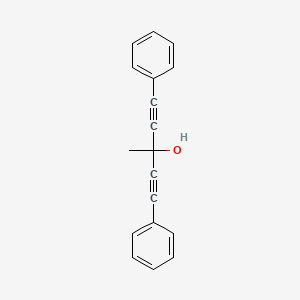



![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)


